2-Amino-4-hydroxybenzoic acid hydrochloride, also known as 3-amino-4-hydroxybenzoic acid hydrochloride, is an organic compound with the molecular formula . This compound is characterized by the presence of both an amino group at the second position and a hydroxyl group at the fourth position of the benzene ring, along with a hydrochloride salt form. Its unique structure imparts distinct chemical properties and biological activities, making it a valuable compound in various scientific fields .
2-Amino-4-hydroxybenzoic acid hydrochloride can be synthesized through various chemical processes, primarily involving the nitration of benzoic acid derivatives followed by reduction and hydrolysis. It is commonly produced in laboratory settings as well as industrially for applications in pharmaceuticals and organic synthesis .
This compound is classified under:
The synthesis of 2-Amino-4-hydroxybenzoic acid hydrochloride typically involves several key steps:
In industrial settings, the synthesis may be optimized for higher yields and environmental considerations. Catalysts are often employed to enhance reaction efficiency and minimize waste .
The molecular structure of 2-Amino-4-hydroxybenzoic acid hydrochloride can be represented as follows:
C1=CC(=C(C=C1O)N)C(=O)O.Cl
BRNYLPBIOUKIJF-UHFFFAOYSA-N
.The compound features:
2-Amino-4-hydroxybenzoic acid hydrochloride can participate in several chemical reactions:
From these reactions, various products can be synthesized:
The mechanism of action of 2-Amino-4-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets, particularly enzymes. It may inhibit certain enzymes by binding to their active sites, blocking their activity. This action is mediated through pathways associated with oxidative stress and inflammation, suggesting potential therapeutic roles in various biological processes .
Property | Value |
---|---|
Molecular Formula | C7H8ClNO3 |
Molecular Weight | 189.59 g/mol |
IUPAC Name | 2-amino-4-hydroxybenzoic acid; hydrochloride |
InChI Key | BRNYLPBIOUKIJF-UHFFFAOYSA-N |
Solubility | Soluble in water |
Melting Point | ~190 °C (decomposes) |
2-Amino-4-hydroxybenzoic acid hydrochloride has several notable applications across different scientific fields:
The industrial synthesis of 2-amino-4-hydroxybenzoic acid hydrochloride relies on multi-step chemical transformations starting from inexpensive phenolic precursors. The most established approach follows a nitration-reduction-hydrolysis sequence [1] [7]:
Directed Nitration: p-Hydroxybenzoic acid undergoes electrophilic aromatic nitration using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0-5°C. This regioselective reaction yields 3-nitro-4-hydroxybenzoic acid as a crystalline intermediate, achieving 75-85% isolated yields under optimized conditions. The ortho-directing effect of the hydroxyl group ensures predominant meta-nitration relative to the carboxylate [7].
Reduction of Nitro Group: The nitro intermediate is reduced to the primary amino group using stannous chloride (SnCl₂) in hydrochloric acid. This reduction proceeds quantitatively at 60-70°C over 2-3 hours, forming the water-soluble hydrochloride salt directly:$$ \ce{3-NO2-4-OH-C6H3COOH + 3SnCl2 + 6HCl -> 3-NH2-4-OH-C6H3COOH·HCl + 3SnCl4 + 2H2O} $$Alternative catalytic hydrogenation employs 5% Pd/C catalysts under 3-5 bar H₂ pressure in ethanol/water mixtures, reducing environmental burden from tin waste [1] [7].
Acid-Base Purification: Crude hydrochloride product is dissolved in hot water, treated with activated carbon, and crystallized by cooling. Freebase isolation involves neutralization with NaOH to pH 6-7, precipitating 2-amino-4-hydroxybenzoic acid, which is reconverted to the hydrochloride salt using HCl gas in methanol [7].
Key Process Variables and Outcomes:Table 1: Optimization Parameters in Conventional Synthesis
Step | Critical Variables | Optimal Conditions | Yield Impact |
---|---|---|---|
Nitration | HNO₃ concentration, Temperature | 90% HNO₃, 0-5°C | 85% yield, minimizes dinitration |
Reduction | Reducing agent, Solvent | SnCl₂/HCl vs. H₂/Pd/C | 95-98% conversion |
Crystallization | pH control, Solvent system | pH 1.5-2.0 in methanol/water | 92-95% purity after recrystallization |
Limitations include hazardous waste streams (tin salts, acidic effluents) and energy-intensive purification, driving interest in alternative methodologies [3] [7].
Recent advances focus on catalytic technologies and solvent redesign to improve atom economy and reduce environmental impact:
Supercritical Carbon Dioxide Carboxylation: A solvent-free route utilizes m-aminophenol reacted with sodium alkoxide (e.g., NaOCH₃) in supercritical CO₂ (50-100°C, 8-15 MPa pressure). This method achieves 65-75% conversion in 3-5 hours using industrial CO₂ waste gas (65-75% purity), eliminating mineral acid waste:$$ \ce{m-HOC6H4NH2 + NaOCH3 + CO2 -> 2-NH2-4-OH-C6H3COONa + CH3OH} $$Sodium salt acidification at pH 6-7 directly yields high-purity freebase product. This approach reduces E-factor by 82% compared to nitration routes [2].
Biocatalytic Reduction Systems: Engineered Escherichia coli expressing nitroreductase enzymes converts 3-nitro-4-hydroxybenzoic acid to the amine under mild conditions (30°C, pH 7.0). NADPH cofactor regeneration enables >99% chemoselectivity with negligible metal contamination, though substrate concentrations remain limited to ≤100 mM for optimal kinetics [3].
Waste Valorization Strategies: Tin(IV) waste from SnCl₂ reductions is recoverable as SnO₂ nanoparticles via alkaline precipitation and calcination. Acidic filtrates are neutralized with Ca(OH)₂ to produce gypsum (CaSO₄), reducing landfill burden by 70% [3] [7].
Table 2: Green Synthesis Performance Metrics
Method | Catalyst/Medium | Temperature/Pressure | Yield (%) | E-Factor | PMI |
---|---|---|---|---|---|
Supercritical CO₂ | NaOCH₃, CO₂ (recycled) | 80°C, 10 MPa | 72 | 1.8 | 3.2 |
Biocatalytic reduction | E. coli nitroreductase | 30°C, ambient pressure | 88 | 0.9 | 2.1 |
Catalytic hydrogenation | Pd/C (0.5 mol%) | 50°C, 4 bar H₂ | 95 | 2.5 | 5.7 |
E-Factor = kg waste/kg product; PMI = Process Mass Intensity (total materials in/kg product out) [2] [3].
Scalable manufacturing requires integration of reaction engineering and purification technology to maximize throughput while controlling costs:
Continuous Flow Nitration: Tubular reactors with static mixers enable precise temperature control (-5 to 0°C) during HNO₃ addition, suppressing by-products. A pilot-scale system demonstrated 92% isolated yield at 5 kg/h throughput using 70:30 H₂SO₄/HNO₃ (v/v), compared to 78% yield in batch reactors [3] [7].
Crystallization Dynamics: Anti-solvent crystallization using methanol/water (4:1 v/v) achieves particle size distribution (D50 = 45 μm) optimal for filtration. Mother liquor recycling reduces solvent consumption by 40%. For hydrochloride salt formation, pH-controlled crystallization (pH 1.8-2.2) yields monodisperse crystals with ≤0.1% chloride variability [7].
Microbial Production Advancements: Recombinant Corynebacterium glutamicum strains expressing griH/griI genes convert glucose to 3,4-AHBA (structural analog) under oxygen-limited fermentation:
Table 3: Industrial Process Economics Comparison
Parameter | Batch Chemical Process | Continuous Flow | Microbial Production |
---|---|---|---|
Capacity | 1,000 MT/year | 3,000 MT/year | 500 MT/year (current) |
Raw Material Cost | $42/kg | $38/kg | $68/kg |
Energy Consumption | 120 kWh/kg | 85 kWh/kg | 310 kWh/kg |
By-product Waste | 8.2 kg/kg product | 4.1 kg/kg product | 1.8 kg/kg product |
Capital Investment | $15M | $22M | $45M |
Microbial production remains capital-intensive but offers superior sustainability metrics for high-value applications [3] [6] .
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